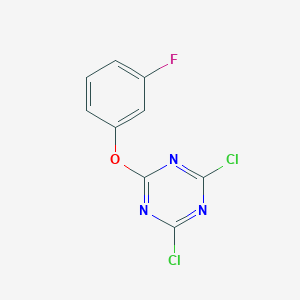

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

Overview

Description

The compound “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves reactions that introduce the triazine ring, followed by functionalization of the ring. The specific methods can vary widely depending on the exact structure of the desired compound .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, with two chlorine atoms and one fluorophenoxy group attached at different positions. The exact structure would depend on the specific locations of these substituents on the ring .Chemical Reactions Analysis

Triazine compounds can participate in a variety of chemical reactions, often involving the substitution of the groups attached to the ring. The specific reactions that “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the presence and position of the chlorine and fluorophenoxy groups .Scientific Research Applications

Pharmaceutical Applications: Modulation of Sodium Channels

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine: has been identified as a potential modulator of sodium channels . Sodium channels play a crucial role in the transmission of electrical signals in excitable cells, such as neurons and muscle cells. Modulating these channels can have therapeutic implications in treating disorders like chronic pain, epilepsy, and cardiac arrhythmias. The compound’s ability to influence these channels could lead to the development of new pain medications, particularly for neuropathic pain which is a challenging condition to manage.

Agricultural Applications: Potential Herbicide or Pesticide

While specific data on the use of this compound in agriculture is limited, triazine derivatives are commonly used as herbicides and pesticides . Their mechanism typically involves disrupting photosynthesis in plants or acting on the nervous systems of pests. Given the structural similarity, 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine could be explored for its efficacy and selectivity in controlling unwanted plant growth or pest infestations in agricultural settings.

Materials Science Applications: Synthesis of Advanced Materials

Triazine derivatives are known for their thermal stability and electronic properties, making them suitable for creating advanced materials . 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine could be utilized in the synthesis of polymers, coatings, or electronic devices that require specific conductivity or insulation characteristics. Its incorporation into materials could enhance durability, efficiency, or other desired properties.

Chemical Synthesis Applications: Building Block for Complex Molecules

In chemical synthesis, 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine can serve as a versatile building block for constructing more complex molecules . Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide range of compounds with potential applications in medicinal chemistry, organic electronics, and other specialized fields.

Mechanism of Action

Target of Action

It’s related to phenylamidine derivatives, which are known for their role in controlling undesired phytopathogenic microorganisms .

Mode of Action

Similar compounds have been found to modulate sodium channels , which play a crucial role in the electrical signaling of many excitable cell types, including neurons and myocytes .

Biochemical Pathways

Modulation of sodium channels can affect a variety of biochemical pathways, particularly those involved in nerve signal transmission .

Result of Action

Modulation of sodium channels can have significant effects on cellular excitability and signal transmission .

Safety and Hazards

Future Directions

The future directions for research on “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its behavior under various conditions, and testing its effects in biological systems .

properties

IUPAC Name |

2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-2-5(12)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWKMCRFXFTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382301 | |

| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112748-45-5 | |

| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)